Deferitazole

Description

This compound is a small molecule drug with a maximum clinical trial phase of II.

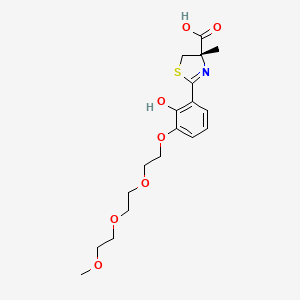

Structure

2D Structure

3D Structure

Properties

CAS No. |

945635-15-4 |

|---|---|

Molecular Formula |

C18H25NO7S |

Molecular Weight |

399.5 g/mol |

IUPAC Name |

(4S)-2-[2-hydroxy-3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C18H25NO7S/c1-18(17(21)22)12-27-16(19-18)13-4-3-5-14(15(13)20)26-11-10-25-9-8-24-7-6-23-2/h3-5,20H,6-12H2,1-2H3,(H,21,22)/t18-/m1/s1 |

InChI Key |

AWHIMFSHNAAMBM-GOSISDBHSA-N |

Isomeric SMILES |

C[C@@]1(CSC(=N1)C2=C(C(=CC=C2)OCCOCCOCCOC)O)C(=O)O |

Canonical SMILES |

CC1(CSC(=N1)C2=C(C(=CC=C2)OCCOCCOCCOC)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

FBS-0701; FBS0701; FBS 0701; SPD-602; SPD 602; SPD602; Deferitazole |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Deferitazole: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deferitazole, also known as FBS0701, is a promising orally active iron chelator that has undergone clinical investigation for the treatment of transfusional iron overload. As a polyether derivative of desferrithiocin, this compound exhibits high affinity and selectivity for ferric iron (Fe³⁺). This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, including its physicochemical properties and its role in relevant biological pathways. The information is presented to support further research and development of this important therapeutic agent.

Introduction

Iron overload, a consequence of repeated blood transfusions in patients with conditions like β-thalassemia, can lead to significant morbidity and mortality due to iron deposition in vital organs. Iron chelation therapy is the standard of care to mitigate this iron burden. This compound has emerged as a significant candidate in this therapeutic area due to its potent and selective iron-binding properties. This document outlines the synthetic route to this compound and the analytical methods used for its thorough characterization.

Synthesis of this compound

The synthesis of this compound, chemically named 4,5-dihydro-2-(2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl)-4-methyl-4-thiazolecarboxylic acid, is a multi-step process. While the full, detailed protocol from a primary peer-reviewed publication remains elusive in the public domain, a likely synthetic strategy can be inferred from patents related to desferrithiocin polyether analogues. The synthesis would logically proceed through the formation of a key thiazoline ring structure from L-cysteine, followed by the introduction of the polyether-substituted phenyl group.

A plausible, generalized synthetic workflow is presented below.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols

Note: The following protocols are generalized based on standard organic chemistry principles for the synthesis of similar thiazoline-containing compounds and require optimization.

Step 1: Synthesis of the Thiazoline Intermediate

-

Reaction Setup: A solution of L-cysteine methyl ester hydrochloride is prepared in a suitable solvent such as methanol.

-

Condensation: The 2-hydroxy-3-(polyether)benzonitrile is added to the solution. A base, such as triethylamine, is added to neutralize the hydrochloride and facilitate the condensation reaction.

-

Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.

-

Work-up and Purification: The reaction mixture is concentrated, and the resulting residue is purified by column chromatography to yield the methyl ester of this compound.

Step 2: Hydrolysis to this compound

-

Hydrolysis: The purified methyl ester from the previous step is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (LiOH) is added, and the mixture is stirred until the hydrolysis of the ester is complete, as monitored by TLC or HPLC.

-

Acidification: The reaction mixture is acidified to a pH of approximately 3-4 with a dilute acid, such as 1N HCl, to precipitate the carboxylic acid.

-

Isolation and Purification: The precipitate is collected by filtration, washed with water, and dried under vacuum. Further purification can be achieved by recrystallization or preparative HPLC to yield pure this compound.

Characterization of this compound

A comprehensive characterization of this compound is crucial to confirm its identity, purity, and physicochemical properties.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 4,5-dihydro-2-(2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl)-4-methyl-4-thiazolecarboxylic acid |

| CAS Number | 945635-15-4 |

| Molecular Formula | C₁₈H₂₅NO₇S |

| Molecular Weight | 399.46 g/mol |

Spectroscopic and Analytical Data

A combination of spectroscopic and analytical techniques is used to characterize this compound.

| Technique | Purpose | Expected Results |

| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Provides chemical shifts and coupling constants for all protons and carbons, confirming the molecular structure. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | The exact mass should correspond to the calculated molecular weight of this compound. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicates high purity. |

| Elemental Analysis | Confirmation of elemental composition. | The percentage of C, H, N, O, and S should match the theoretical values. |

Iron (III) Chelation Properties

The primary function of this compound is its ability to chelate iron. This is quantified by its high affinity and selectivity for Fe³⁺.

| Parameter | Value | Description |

| log β₂ (Fe³⁺) | 33.39 ± 0.03[1] | The overall stability constant for the 2:1 this compound:Fe³⁺ complex, indicating very strong binding. |

| pFe³⁺ | 22.3[1] | Represents the free iron concentration at physiological pH, a measure of chelating efficiency. A higher value indicates greater efficiency. |

This compound also demonstrates binding to other metal ions, although with lower affinity compared to Fe³⁺.[1]

| Metal Ion | log β₂ |

| Al³⁺ | 26.68[1] |

| La³⁺ | 21.55[1] |

| Cu²⁺ | 25.5[1] |

Experimental Protocols for Characterization

Determination of Metal Binding Constants (Potentiometric Titration)

-

Solution Preparation: Prepare solutions of this compound, the metal salt (e.g., FeCl₃), and a standardized base (e.g., KOH) in a suitable ionic strength background electrolyte (e.g., 0.1 M KCl).

-

Titration: Titrate the this compound solution, both in the presence and absence of the metal ion, with the standardized base.

-

Data Analysis: Record the pH changes during the titration and use appropriate software to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Cyclic Voltammetry

-

Electrochemical Cell Setup: Use a standard three-electrode system with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: Record the cyclic voltammogram of the Fe³⁺-Deferitazole complex in a suitable buffer at physiological pH.

-

Analysis: Determine the redox potential of the complex. The Fe(III)(this compound)₂ complex is stable under physiological conditions and does not undergo redox cycling.[1]

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the chelation of excess iron, thereby preventing iron-mediated oxidative damage. This has implications for several cellular pathways.

Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. By chelating intracellular iron, this compound can inhibit the Fenton reaction, which generates highly reactive hydroxyl radicals that drive lipid peroxidation. This positions this compound as a potential inhibitor of ferroptosis.

Caption: this compound's role in inhibiting ferroptosis.

Antimalarial Activity

The malaria parasite, Plasmodium falciparum, has a high requirement for iron for its growth and replication. This compound has demonstrated antimalarial activity by depriving the parasite of this essential nutrient.[2][3] It has been shown to inhibit the activation of gametocytes, the sexual stage of the parasite responsible for transmission.[3]

References

- 1. This compound, a new orally active iron chelator - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Antimalarial iron chelator FBS0701 blocks transmission by Plasmodium falciparum gametocyte activation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Deferitazole: An In-depth Technical Guide on its Iron Chelation Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deferitazole, also known by its developmental codes FBS0701 and SPD-602, is an orally active iron chelator that has shown significant promise in the treatment of transfusional iron overload.[1][2] As a derivative of the desferrithiocin class of natural products, this compound was developed to overcome the toxicities associated with earlier iron chelators while maintaining high efficacy.[1] This technical guide provides a comprehensive overview of the core iron chelation properties of this compound, including its physicochemical characteristics, detailed experimental protocols for its evaluation, and its interaction with key biological pathways involved in iron metabolism.

Physicochemical and Iron Chelation Properties

This compound is chemically identified as 4,5-dihydro-2-(2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl)-4-methyl-4-thiazolecarboxylic acid.[1] Its structure incorporates a polyether side chain, which was introduced to reduce the lipophilicity and mitigate the nephrotoxicity observed in earlier desferrithiocin analogs.

The primary therapeutic action of this compound stems from its high affinity and selectivity for ferric iron (Fe³⁺). It acts as a tridentate ligand, forming a stable 2:1 complex with Fe³⁺.[1][3] This complex is stable under physiological conditions and, importantly, does not undergo redox cycling, which minimizes the generation of harmful reactive oxygen species.[1]

Data Presentation: Metal Ion Stability Constants

The efficacy and safety of a chelator are largely determined by its binding affinity for the target ion relative to other biologically important metal ions. The following table summarizes the known stability constants (log β₂) of this compound with various metal ions.

| Metal Ion | log β₂ |

| Iron (III) | 33.39 ± 0.03[1] |

| Aluminum (III) | 26.68[1] |

| Lanthanum (III) | 21.55[1] |

| Copper (II) | 25.5[1] |

pFe³⁺ Value: The pFe³⁺ value, which represents the negative logarithm of the free Fe³⁺ concentration at physiological pH (7.4) under defined conditions (10 μM total iron, 1 μM total ligand), is a critical measure of a chelator's ability to bind iron under biologically relevant conditions. For this compound, the pFe³⁺ value is 22.3, indicating a very high affinity for iron at physiological pH.[1]

Mechanism of Action and Biological Interactions

This compound effectively scavenges iron from labile iron pools within the body, including iron bound to citrate and albumin.[1] Its efficiency in this regard is comparable to other clinically used iron chelators such as deferasirox, deferiprone, and desferrioxamine.[1]

Signaling Pathways

The regulation of systemic iron homeostasis is a complex process primarily governed by the hepcidin-ferroportin axis and cellular iron uptake via the transferrin receptor. While direct studies on this compound's specific impact on these pathways are limited, the mechanism of action of iron chelators, in general, involves the depletion of the labile iron pool, which can subsequently influence these regulatory systems.

Figure 1: Overview of Iron Metabolism and Potential Interaction of this compound. This diagram illustrates the central role of the labile iron pool (LIP) and key proteins involved in iron import, storage, and export. This compound is shown to chelate iron from the LIP, thereby reducing its availability for other cellular processes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the iron chelation properties of this compound.

Determination of Iron(III) Stability Constant using EDTA Competition Assay

This spectrophotometric method determines the stability constant of the this compound-Fe³⁺ complex by competing with a chelator of known affinity, ethylenediaminetetraacetic acid (EDTA).

Materials:

-

This compound solution (concentration to be determined based on expected affinity)

-

Ferric chloride (FeCl₃) stock solution (e.g., 10 mM in 0.01 M HCl)

-

EDTA stock solution (e.g., 100 mM)

-

MOPS (3-(N-morpholino)propanesulfonic acid) buffer (0.1 M, pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a solution of the this compound-Fe³⁺ complex by mixing this compound and FeCl₃ in a 2:1 molar ratio in MOPS buffer. The final iron concentration should be in the micromolar range (e.g., 50-100 µM).

-

Allow the complex to form for a sufficient time (e.g., 30 minutes) at room temperature.

-

Record the initial absorbance spectrum of the this compound-Fe³⁺ complex (typically between 400-600 nm).

-

Prepare a series of solutions containing the this compound-Fe³⁺ complex and varying concentrations of EDTA.

-

Incubate these solutions overnight at room temperature to allow the competition reaction to reach equilibrium.

-

Record the absorbance spectra of each solution.

-

The concentration of the remaining this compound-Fe³⁺ complex is determined by the decrease in absorbance at its λ_max.

-

The stability constant (β₂) of the this compound-Fe³⁺ complex can then be calculated using the known stability constant of the Fe³⁺-EDTA complex and the concentrations of all species at equilibrium.

Figure 2: Workflow for EDTA Competition Assay. This diagram outlines the key steps involved in determining the iron stability constant of a chelator using a competitive binding assay with EDTA.

Determination of Redox Potential by Cyclic Voltammetry

Cyclic voltammetry is used to determine the redox potential of the this compound-iron complex, providing insight into its stability and potential to engage in redox cycling.

Materials:

-

This compound-Fe³⁺ complex solution (e.g., 1 mM in a suitable electrolyte solution)

-

Supporting electrolyte (e.g., 0.1 M KCl)

-

Potentiostat with a three-electrode cell (working electrode, reference electrode, and counter electrode)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Prepare the this compound-Fe³⁺ complex solution in the supporting electrolyte.

-

Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes.

-

Assemble the three-electrode cell with the working electrode (e.g., glassy carbon), reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum wire).

-

Immerse the electrodes in the deoxygenated solution, ensuring the inert gas atmosphere is maintained over the solution.

-

Perform the cyclic voltammetry scan over a potential range that encompasses the expected redox potential of the Fe³⁺/Fe²⁺ couple of the complex.

-

Record the resulting voltammogram (current vs. potential).

-

The formal reduction potential (E°') can be estimated as the midpoint of the anodic and cathodic peak potentials.

Figure 3: Schematic of a Cyclic Voltammetry Setup. This diagram shows the basic components of a three-electrode system used for cyclic voltammetry measurements, connected to a potentiostat.

In Vitro Assay for Iron Scavenging from Ferritin

This assay measures the ability of this compound to mobilize iron stored within the protein ferritin.

Materials:

-

Horse spleen ferritin (iron-loaded)

-

This compound solution

-

A suitable reducing agent (e.g., ascorbic acid or dithionite) to facilitate Fe³⁺ reduction to Fe²⁺ for release

-

A chromogenic Fe²⁺ indicator (e.g., ferrozine or bathophenanthroline disulfonate)

-

Buffer solution (e.g., HEPES or MOPS, pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing ferritin and the reducing agent in the buffer solution.

-

Initiate the reaction by adding this compound to the mixture.

-

At various time points, take aliquots of the reaction mixture.

-

Add the Fe²⁺ indicator to the aliquots. The formation of the colored complex indicates the amount of Fe²⁺ released from ferritin and chelated by the indicator.

-

Measure the absorbance of the colored complex at its λ_max.

-

A standard curve of the Fe²⁺-indicator complex can be used to quantify the amount of iron released over time.

-

The rate of iron mobilization by this compound can then be calculated.

Synthesis and Characterization

This compound is synthesized as a polyether analogue of desazadesferrithiocin. The synthesis aims to produce a less lipophilic and more water-soluble ligand to reduce toxicity. Characterization of the synthesized compound is typically performed using a suite of analytical techniques to confirm its structure and purity.

Analytical Techniques for Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Elemental Analysis: To determine the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Toxicology and Clinical Development

Preclinical toxicology studies of this compound (as FBS0701) have indicated a favorable safety profile, particularly with respect to nephrotoxicity, when compared to other iron chelators.[4] Phase 1 and 2 clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with transfusional iron overload.[5][6] These studies have generally shown the drug to be well-tolerated and have provided evidence for its iron-chelating efficacy in a clinical setting.[5]

Conclusion

This compound is a promising, orally active iron chelator with a high affinity and selectivity for ferric iron. Its chemical design addresses some of the toxicological concerns associated with earlier generations of iron chelators. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of its iron chelation properties. Further research into its specific interactions with cellular iron transport and regulatory pathways will provide a more complete understanding of its mechanism of action and will be crucial for its continued clinical development and potential therapeutic applications.

References

- 1. This compound, a new orally active iron chelator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Iron Chelators in Treatment of Iron Overload - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A phase 1 dose-escalation study: safety, tolerability, and pharmacokinetics of FBS0701, a novel oral iron chelator for the treatment of transfusional iron overload | Haematologica [haematologica.org]

- 5. A phase 2 study of the safety, tolerability, and pharmacodynamics of FBS0701, a novel oral iron chelator, in transfusional iron overload - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

Deferitazole for Iron Overload in Beta-Thalassemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deferitazole (formerly FBS0701) is an orally active, tridentate iron chelator that demonstrated high affinity and selectivity for iron (III). Developed for the treatment of transfusional iron overload, particularly in conditions like beta-thalassemia, it showed promise in early clinical trials with a favorable safety profile compared to existing chelators. However, its clinical development was ultimately halted due to a critical preclinical safety finding. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, physicochemical properties, and the available data from preclinical and clinical studies. It is intended to serve as a comprehensive resource for researchers and professionals in the field of iron chelation therapy and drug development.

Introduction to Iron Overload in Beta-Thalassemia

Beta-thalassemia is a genetic hemoglobin disorder characterized by reduced or absent synthesis of beta-globin chains, leading to ineffective erythropoiesis and chronic anemia.[1] Patients with severe forms of beta-thalassemia are often dependent on regular red blood cell transfusions to sustain life. While life-saving, these transfusions lead to a progressive and toxic accumulation of iron in the body, a condition known as transfusional iron overload.[2][3] The human body has no natural mechanism for excreting excess iron, which consequently deposits in vital organs such as the heart, liver, and endocrine glands, leading to significant morbidity and mortality.[3]

Iron chelation therapy is the cornerstone of management for transfusional iron overload. By binding to excess iron, chelating agents form complexes that can be excreted from the body, thereby reducing the total body iron burden and mitigating iron-induced organ damage. This compound was developed as a novel oral iron chelator with the aim of providing an effective and well-tolerated treatment option for patients with iron overload.

This compound: Profile of an Investigational Iron Chelator

This compound is a derivative of desferrithiocin, a class of siderophore-related tridentate chelators.[1] Its chemical structure and properties were optimized to achieve high affinity and selectivity for ferric iron (Fe³⁺).

Physicochemical Properties

This compound is an orally active compound that exhibits a high affinity for iron (III), as demonstrated by a log β2 value of 33.39 ± 0.03 and a pFe³⁺ value of 22.3.[4] It also binds to other trivalent metals such as aluminum (Al³⁺) and lanthanum (La³⁺) with high affinity, while its affinity for divalent cations is generally lower, with the exception of copper (Cu²⁺).[4] The Fe(III)(this compound)₂ complex is stable under physiological conditions and does not undergo redox cycling, which is a desirable property for an iron chelator as it minimizes the generation of reactive oxygen species.[4]

| Property | Value | Reference |

| Chemical Name | (S)-2-(2-hydroxy-3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)-4-methyl-4,5-dihydrothiazole-4-carboxylic acid | [5] |

| Synonyms | FBS-0701, SPD-602 | [5] |

| Molecular Formula | C₁₈H₂₅NO₇S | [5] |

| Molecular Weight | 399.46 g/mol | [5] |

| Iron (III) Affinity (log β2) | 33.39 ± 0.03 | [4] |

| pFe³⁺ | 22.3 | [4] |

| Aluminum (III) Affinity (log β2) | 26.68 | [4] |

| Lanthanum (III) Affinity (log β2) | 21.55 | [4] |

| Copper (II) Affinity (log β2) | 25.5 | [4] |

Mechanism of Action

The primary mechanism of action of this compound is the chelation of iron. As a tridentate chelator, two molecules of this compound bind to one atom of ferric iron to form a stable, non-toxic complex. This complex is then excreted from the body, leading to a reduction in the total body iron burden. This compound scavenges iron from labile sources, such as iron bound to citrate and albumin, with an efficiency comparable to other therapeutic iron chelators like deferasirox, deferiprone, and desferrioxamine.[4]

By reducing the amount of labile, redox-active iron, this compound helps to mitigate the oxidative stress and cellular damage that underlie the pathophysiology of iron overload.

Figure 1: Mechanism of Action of this compound.

Preclinical and Clinical Development

This compound underwent a series of preclinical and clinical studies to evaluate its safety, tolerability, pharmacokinetics, and efficacy.

Preclinical Studies

Extensive preclinical toxicological studies of this compound (FBS0701) consistently demonstrated a higher no-observable-adverse-effect level (NOAEL) compared to deferasirox, suggesting a potentially more favorable clinical safety profile, particularly concerning nephrotoxicity.[3] In preclinical models, this compound bound Fe(III) with very high affinity and selectivity.[1] Early preclinical pharmacology studies with a related compound, deferitrin, showed that iron excretion was largely via the fecal route.[6]

However, a critical finding emerged from a carcinogenicity study initiated by FerroKin BioSciences. In February 2014, this study indicated that this compound caused cancer in rats.[7] This finding was a pivotal factor in the subsequent halt of the drug's development.

Clinical Trials

This compound entered Phase 1 and Phase 2 clinical trials to assess its potential in treating transfusional iron overload.

A Phase 1b multi-center, open-label, dose-escalation study (NCT01039636) was conducted in 16 adult patients with transfusional iron overload.[8][9][10] Patients received once-daily oral doses of 3 mg/kg, 8 mg/kg, 16 mg/kg, or 32 mg/kg for 7 days.[3] The study found that this compound was well tolerated at all dose levels, with no serious adverse events reported.[3] The pharmacokinetics were dose-proportional, with a maximum plasma concentration (Cmax) reached within 60-90 minutes and a plasma elimination half-life of approximately 19 hours.[3]

| Pharmacokinetic Parameter | Value | Reference |

| Time to Cmax | 60-90 minutes | [3] |

| Plasma Elimination Half-life (t½) | ~19 hours | [3] |

| Dose Proportionality | Yes | [3] |

A 24-week, multicenter, Phase 2 study (NCT01186419) was designed to assess the safety, tolerability, and pharmacodynamics of this compound in adults with transfusional iron overload.[1] Fifty-one patients were randomized to receive either 14.5 mg/kg/day or 29 mg/kg/day of this compound.[1]

Efficacy Results: The primary efficacy endpoint was the change in liver iron concentration (LIC). At the 14.5 mg/kg/day dose, the mean change in LIC after 24 weeks was an increase of 3.1 mg/g (dry weight), with 29% of patients achieving a decrease in LIC.[1] In the 29 mg/kg/day dose group, the mean change in LIC was a decrease of -0.3 mg/g (dry weight), with 44% of patients achieving a decrease.[1] The difference in the change in LIC between the two dose groups was statistically significant (P < .03).[1]

| Dose Group | Mean ΔLIC (mg/g dw) at 24 Weeks | Percentage of Patients with Decreased LIC | Reference |

| 14.5 mg/kg/day | +3.1 | 29% | [1] |

| 29 mg/kg/day | -0.3 | 44% | [1] |

Safety and Tolerability: this compound was generally well-tolerated at both doses, with 96% of patients completing the study.[1] There were no drug-related serious adverse events.[1] Treatment-related gastrointestinal adverse events such as nausea, vomiting, abdominal pain, and diarrhea were reported in less than 5% of patients.[1] Importantly, mean serum creatinine did not change significantly from baseline or between the dose groups, suggesting a favorable renal safety profile.[1]

| Adverse Event Category | Incidence | Details | Reference |

| Serious Adverse Events (drug-related) | 0% | None reported | [1] |

| Gastrointestinal AEs (treatment-related) | <5% | Nausea, vomiting, abdominal pain, diarrhea | [1] |

| Serum Creatinine | No significant change | Mean levels did not increase from baseline | [1] |

| Transaminase Elevations | 16% | 8 patients, 3 of whom acquired HCV on-study | [1] |

A Phase 2 trial in pediatric patients (NCT01363908) was also initiated.[11] This open-label study was designed to assess the pharmacokinetics, safety, efficacy, and tolerability of this compound in children and adolescents aged 6 to <18 years with iron overload.[11] The study involved a single 16 mg/kg pharmacokinetic phase followed by a 48-week chronic dosing phase with doses ranging from 8-60 mg/kg/day.[11]

Termination of Clinical Development

In February 2014, the U.S. Food and Drug Administration (FDA) issued a full clinical hold on this compound, prohibiting further human trials.[7] This decision was based on the findings from a preclinical carcinogenicity study in rats which indicated that the drug caused cancer.[7] Shire, the company that had acquired FerroKin BioSciences and the rights to this compound, concluded that this constituted a "Fundamental Circumstance" and subsequently terminated the development of the drug in February 2015.[7]

Figure 2: Timeline of this compound's Clinical Development and Termination.

Experimental Protocols

Detailed, step-by-step experimental protocols for the this compound clinical trials are not fully available in the public domain. However, based on the published literature and general clinical trial methodologies for iron chelators, the following outlines the likely procedures.

Measurement of Liver Iron Concentration (LIC)

The primary efficacy endpoint in the Phase 2 trial was the change in LIC, which was likely measured using MRI-based R2* or R2 relaxometry, the current non-invasive standards.

-

Principle: Iron is a paramagnetic substance that shortens the T2 and T2* relaxation times of tissues in a concentration-dependent manner. MRI can measure these relaxation rates (R2 = 1/T2, R2* = 1/T2*), which are then converted to LIC using a validated calibration curve.

-

Imaging Protocol (General):

-

Patients undergo MRI of the liver, typically using a 1.5T or 3.0T scanner.

-

A multi-echo gradient-recalled echo (GRE) sequence is used to acquire images at several different echo times (TEs).

-

Regions of interest (ROIs) are drawn on the liver parenchyma, avoiding large blood vessels.

-

The signal intensity from the ROIs at each TE is fitted to an exponential decay curve to calculate the R2* value.

-

The R2* value is then converted to LIC (in mg Fe/g dry weight) using a validated calibration equation.

-

-

Quality Control: To ensure accuracy, MRI protocols for LIC measurement require careful calibration and quality control, often using phantoms with known iron concentrations.

Pharmacokinetic Analysis

The Phase 1 and pediatric Phase 2 trials included pharmacokinetic assessments.

-

Sample Collection: Blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 8, and 24 hours post-dose as in the pediatric study protocol).[11]

-

Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

-

Analytical Method: The concentration of this compound and its metabolites in plasma is typically determined using a validated high-performance liquid chromatography (HPLC) method with UV or mass spectrometry (MS) detection.[12]

-

Data Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters from the plasma concentration-time data, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (elimination half-life).[11]

Signaling Pathways and Iron Homeostasis

While this compound's primary mechanism is direct iron chelation, this action has indirect effects on the complex signaling pathways that regulate iron homeostasis. There is no evidence to suggest that this compound directly targets specific signaling molecules. Instead, by reducing systemic iron levels, it influences the master regulatory system of iron metabolism: the hepcidin-ferroportin axis.

In iron overload states, particularly those associated with ineffective erythropoiesis like beta-thalassemia, the production of the hormone hepcidin is inappropriately low.[13] Hepcidin normally functions to downregulate the iron exporter protein, ferroportin, thereby controlling the entry of iron into the plasma from enterocytes (absorption) and macrophages (recycling).[13] Low hepcidin leads to increased ferroportin activity and excessive iron absorption, exacerbating the iron overload.

By removing iron from the body, iron chelators like this compound can help to normalize iron stores, which may in turn lead to an increase in hepcidin production and a subsequent downregulation of ferroportin, helping to restore a more balanced state of iron metabolism.

Figure 3: Indirect Influence of this compound on the Hepcidin-Ferroportin Axis.

Conclusion

This compound was a promising oral iron chelator that showed good tolerability and evidence of efficacy in early clinical trials for transfusional iron overload in beta-thalassemia. Its favorable pharmacokinetic profile and lower potential for nephrotoxicity compared to deferasirox made it an attractive candidate for further development. However, the discovery of carcinogenicity in a preclinical rat study led to a clinical hold by the FDA and the subsequent termination of its development program.

This technical guide has summarized the available scientific and clinical data on this compound. While its journey as a potential therapeutic was cut short, the information gathered from its development provides valuable insights for the ongoing research and development of new and improved iron chelation therapies. The case of this compound underscores the critical importance of comprehensive preclinical safety evaluations in drug development. For researchers in the field, the story of this compound serves as both a source of scientific data and a cautionary tale in the quest for safer and more effective treatments for iron overload.

References

- 1. A phase 2 study of the safety, tolerability, and pharmacodynamics of FBS0701, a novel oral iron chelator, in transfusional iron overload - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Impact of Iron Chelators on the Biology of Cancer Stem Cells | MDPI [mdpi.com]

- 3. A phase 1 dose-escalation study: safety, tolerability, and pharmacokinetics of FBS0701, a novel oral iron chelator for the treatment of transfusional iron overload | Haematologica [haematologica.org]

- 4. Drug evaluation: Deferitrin for iron overload disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical and clinical development of deferitrin, a novel, orally available iron chelator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Combination of Tmprss6- ASO and the iron chelator deferiprone improves erythropoiesis and reduces iron overload in a mouse model of beta-thalassemia intermedia | Haematologica [haematologica.org]

- 8. A phase 1 dose-escalation study: safety, tolerability, and pharmacokinetics of FBS0701, a novel oral iron chelator for the treatment of transfusional iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Safety and Pharmacokinetic Study of Escalating Multiple Doses of an Iron Chelator in Patients With Iron Overload | MedPath [trial.medpath.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Pharmacokinetics, distribution, metabolism, and excretion of deferasirox and its iron complex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hepcidin-ferroportin axis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

Deferitazole: A Technical Guide to a Promising Oral Iron(III) Chelator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deferitazole, also known as FBS0701 and SPD-602, is an orally active, tridentate iron chelator that has been investigated for the treatment of transfusional iron overload.[1][2] As a derivative of desferrithiocin, this compound was developed to exhibit high affinity and selectivity for iron(III) while mitigating the nephrotoxicity associated with earlier compounds in its class.[1] Its development included Phase 1 and 2 clinical trials, providing valuable insights into its potential as a therapeutic agent for managing chronic iron overload.[1][3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, available clinical data, and detailed experimental protocols relevant to its evaluation.

Physicochemical Properties and Iron Binding Affinity

This compound is chemically identified as 4,5-dihydro-2-(2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl)-4-methyl-4-thiazolecarboxylic acid.[1] Its structure, featuring a polyether side chain, contributes to its favorable pharmacokinetic profile and reduced toxicity compared to its parent compounds.[1]

Data Presentation: Physicochemical and Binding Characteristics

The following tables summarize the key quantitative data reported for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₅NO₇S | [2] |

| Molecular Weight | 399.46 g/mol | [2] |

| Synonyms | FBS-0701, SPD-602 | [2] |

| Iron(III) Complex Stoichiometry | 2:1 (this compound:Fe³⁺) | [1] |

| Binding Affinity & Selectivity | Value | Reference |

| log β₂ for Iron(III) | 33.39 ± 0.03 | [1] |

| pFe³⁺ | 22.3 | [1] |

| log β₂ for Aluminum(III) | 26.68 | [1] |

| log β₂ for Lanthanum(III) | 21.55 | [1] |

| log β₂ for Copper(II) | 25.5 | [1] |

Mechanism of Action

The primary therapeutic mechanism of this compound is the chelation of excess iron, particularly labile plasma iron and intracellular iron pools. By forming a stable, water-soluble complex with ferric iron (Fe³⁺), this compound facilitates its excretion from the body, thereby reducing the iron burden in vital organs such as the liver and heart.[4][5] The high affinity and selectivity for iron(III) minimize the chelation of other essential metal ions.[1] The resulting iron-deferitazole complex is stable under physiological conditions and does not undergo redox cycling, which is a crucial safety feature for an iron chelator.[1]

Signaling Pathway and Logic Diagrams

The following diagrams illustrate the proposed mechanism of action and the workflow for evaluating iron chelation.

Caption: Mechanism of Action of this compound.

Clinical Development and Available Data

This compound has undergone Phase 1 and Phase 2 clinical evaluation for the treatment of transfusional iron overload in pediatric patients. The primary study of note is NCT01363908, a Phase 2, open-label, multi-center trial.[6] This study was designed to assess the pharmacokinetics, safety, and efficacy of this compound over a 48-week period.[6] Dosing was initiated based on transfusion burden and iron overload status, with a range of 8-60 mg/kg/day.[7] The trial was terminated, and as of the date of this document, full quantitative efficacy and safety results have not been made publicly available.

Data Presentation: Clinical Trial Design (NCT01363908)

| Parameter | Description | Reference |

| Phase | 2 | [3] |

| Condition | Transfusional Iron Overload, Beta-Thalassemia | [3] |

| Population | Pediatric (Ages 6-17) | [6] |

| Intervention | Oral this compound (8-60 mg/kg/day) | [7] |

| Duration | 48 weeks | [6] |

| Primary Outcome Measure | Maximum Observed Plasma Concentration (Cmax) | [6] |

| Secondary Outcome Measures | Liver Iron Concentration (LIC) via MRI (FerriScan R2), Serum Ferritin | [6] |

| Status | Terminated | [3] |

Experimental Workflow: Clinical Trial Protocol

Caption: Workflow of the NCT01363908 Clinical Trial.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound, based on established analytical techniques for iron chelators.

Spectrophotometric Determination of Iron(III) Chelation Capacity

This protocol describes a method to quantify the iron-binding capacity of this compound using a competitive assay with a known iron chromogen, such as Ferrozine or 1,10-phenanthroline.[2][8][9]

Materials:

-

This compound solution of known concentration

-

Ferric chloride (FeCl₃) solution

-

1,10-phenanthroline solution (or other suitable iron chromogen)

-

Hydroxylamine hydrochloride solution (as a reducing agent if measuring Fe²⁺)

-

Acetate buffer (pH 4.5)

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Standard Curve: Prepare a series of solutions with known concentrations of the iron-chromogen complex to establish a standard curve of absorbance versus iron concentration.

-

Chelation Reaction: In a series of test tubes, add a fixed amount of FeCl₃ solution. To each tube, add varying concentrations of the this compound solution.

-

Incubation: Allow the this compound to chelate the iron for a predetermined incubation period at a controlled temperature.

-

Addition of Chromogen: Add the 1,10-phenanthroline solution to each tube. The chromogen will bind to any iron that has not been chelated by this compound.

-

Color Development: Allow time for the color of the iron-chromogen complex to fully develop.

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the iron-chromogen complex (approximately 510 nm for the Fe(II)-1,10-phenanthroline complex).[9]

-

Calculation: The amount of iron chelated by this compound is determined by the reduction in absorbance compared to a control sample containing no chelator. The chelation percentage can be calculated using the formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100

Synthesis of this compound (Illustrative Pathway)

While the exact, proprietary synthesis of this compound is not publicly available, a plausible synthetic route can be derived from published methods for creating desferrithiocin analogues with polyether side chains.[1][10] The core structure is typically formed by the condensation of a substituted 2-hydroxybenzonitrile with D-cysteine methyl ester, followed by the alkylation of a hydroxyl group to introduce the polyether side chain.

Illustrative Synthetic Steps:

-

Formation of the Thiazoline Ring: Condensation of 2,3-dihydroxybenzonitrile with D-cysteine methyl ester to form the 4,5-dihydro-2-(2,3-dihydroxyphenyl)-4-thiazolecarboxylic acid methyl ester.

-

Alkylation of the Hydroxyl Group: Selective alkylation of one of the hydroxyl groups on the phenyl ring with a suitable polyether tosylate or halide (e.g., 1-bromo-2-(2-(2-methoxyethoxy)ethoxy)ethane) in the presence of a base such as potassium carbonate.[10]

-

Saponification: Hydrolysis of the methyl ester to the carboxylic acid using a base like sodium hydroxide to yield the final this compound product.[1]

Conclusion

This compound represents a significant advancement in the development of oral iron chelators, demonstrating high affinity and selectivity for iron(III) in preclinical studies. While its clinical development was terminated before the public release of comprehensive efficacy and safety data, the available information provides a strong foundation for future research in this area. The methodologies and data presented in this guide are intended to support researchers and drug development professionals in the ongoing effort to develop safe and effective treatments for iron overload disorders.

References

- 1. Design, Synthesis, and Testing of Non-Nephrotoxic Desazadesferrithiocin Polyether Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Deferiprone? [synapse.patsnap.com]

- 5. Objectives and mechanism of iron chelation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. csun.edu [csun.edu]

- 10. The Impact of Polyether Chain Length on the Iron Clearing Efficiency and Physiochemical Properties of Desferrithiocin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Deferitazole: An In-Depth Technical Guide to its Antimalarial Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deferitazole (formerly known as FBS0701) is a novel, orally bioavailable iron chelator that has demonstrated significant antimalarial activity against multiple life-cycle stages of Plasmodium parasites. This technical guide provides a comprehensive overview of the current understanding of this compound's antimalarial properties, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working on novel antimalarial therapies.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of new antimalarial agents with novel mechanisms of action. Iron is an essential nutrient for the growth and replication of malaria parasites, making its deprivation a promising therapeutic strategy.[1][2] Iron chelators have been investigated as potential antimalarials for their ability to sequester iron, thereby inhibiting parasite proliferation.[1][2][3] this compound is a second-generation iron chelator with superior oral bioavailability and iron clearing efficiency compared to earlier compounds like deferoxamine and deferiprone.[4][5] This guide delves into the technical details of this compound's promising antimalarial profile.

Mechanism of Action: Iron Chelation

The primary antimalarial mechanism of this compound is the chelation of iron, which is critical for various metabolic processes within the Plasmodium parasite. The parasite's high rate of replication and hemoglobin digestion within the food vacuole creates a significant demand for iron.

Key aspects of this compound's mechanism of action include:

-

Deprivation of Labile Iron Pools: this compound is thought to sequester labile iron from both the parasite's cytoplasm and the cytosol of the infected red blood cell.[4][5] This deprives the parasite of the iron necessary for key enzymatic reactions and DNA synthesis.

-

Inhibition of Parasite Growth: By limiting the availability of iron, this compound effectively inhibits the growth and maturation of the parasite, particularly during the trophozoite stage when iron requirements are highest.[6]

-

Activity Against Multiple Stages: this compound has demonstrated activity against both the asexual blood stages, which are responsible for the clinical symptoms of malaria, and the gametocyte stages, which are essential for transmission to mosquitoes.[1][4][5]

Below is a diagram illustrating the proposed mechanism of action of this compound.

Caption: Proposed mechanism of action of this compound.

Quantitative Data on Antimalarial Activity

The following tables summarize the in vitro and in vivo antimalarial activity of this compound from published studies.

Table 1: In Vitro Activity against Plasmodium falciparum

| Compound | Parasite Strain | IC50 (µM) | Reference |

| This compound (FBS0701) | NF54 | 6 | [2][4][5][7] |

| Deferiprone | NF54 | 15 | [2][4][5][7] |

| Deferoxamine | NF54 | 30 | [2][4][5][7] |

Table 2: In Vivo Efficacy in Murine Malaria Models

| Animal Model | Parasite Strain | This compound (FBS0701) Dose | Outcome | Reference |

| C57/BL6 Mice | P. berghei (Thompson test) | 100 mg/kg (single oral dose) | Reduced day 3 parasitemia, prolonged survival, but did not cure. | [2][4][5][7] |

| C57/BL6 Mice | P. yoelii 17XL (lethal) | 100 mg/kg (single oral dose) one day post-infection | 100% cure | [2][4][5][7] |

| C57/BL6 Mice | P. yoelii 17XL (lethal) | 100 mg/kg (single oral dose) one or seven days pre-infection | Cure of some mice. | [2][4][5][7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antimalarial activity of this compound.

In Vitro Antimalarial Assay (SYBR Green I-based)

This protocol is adapted from Ferrer et al., 2012.[4]

-

Parasite Culture:

-

P. falciparum (e.g., NF54 strain) is maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 2 mM L-glutamine.

-

Cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Parasites are synchronized at the ring stage using 5% D-sorbitol treatment.

-

-

Drug Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

-

Perform serial dilutions of the drug in RPMI 1640 medium to achieve the desired final concentrations.

-

-

Assay Procedure:

-

In a 96-well microtiter plate, add 100 µL of the serially diluted this compound to each well.

-

Add 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well.

-

Include parasite-only wells (positive control) and uninfected erythrocyte wells (negative control).

-

Incubate the plate for 72 hours under the same conditions as the parasite culture.

-

-

Quantification of Parasite Growth:

-

Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 2X SYBR Green I dye.

-

Add 100 µL of the lysis buffer to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Measure the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

-

-

Data Analysis:

-

The fluorescence intensity is proportional to the parasite biomass.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vivo Antimalarial Assay (Murine Model)

This protocol is adapted from Ferrer et al., 2012.[4]

-

Animal Model:

-

Use 5-6 week old male C57/BL6 mice.

-

-

Parasite Strains:

-

Plasmodium berghei ANKA for suppression tests.

-

Plasmodium yoelii 17XL (lethal strain) for curative tests.

-

-

Infection:

-

Infect mice via intraperitoneal (IP) injection of 1 x 10⁶ parasitized red blood cells for P. berghei or 10 x 10⁶ for P. yoelii.

-

-

Drug Administration:

-

Prepare a fresh solution of this compound in water.

-

Administer the drug via oral gavage at the desired dose (e.g., 100 mg/kg).

-

-

Monitoring and Data Collection:

-

Prepare thin blood smears from the tail vein at specified time points (e.g., daily or every other day).

-

Stain the smears with Giemsa.

-

Determine the percentage of parasitemia by microscopic examination of at least 1,000 red blood cells.

-

Monitor animal survival daily.

-

-

Data Analysis:

-

Calculate the mean parasitemia for each treatment group.

-

Determine the percentage of parasite suppression compared to the untreated control group.

-

Plot survival curves (Kaplan-Meier) to assess the effect on survival time.

-

Visualizations of Experimental Workflows

The following diagrams illustrate typical workflows for the in vitro and in vivo evaluation of antimalarial compounds like this compound.

Caption: Workflow for in vitro antimalarial activity assessment.

Caption: Workflow for in vivo antimalarial efficacy testing.

Conclusion

This compound has emerged as a promising antimalarial candidate with a distinct mechanism of action centered on iron chelation. Its oral bioavailability and potent activity against both asexual and transmission stages of P. falciparum, coupled with its curative efficacy in a lethal murine malaria model, underscore its potential for further development.[4][5] The data and protocols presented in this technical guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and other iron chelators in the fight against malaria. Continued research into its long-term safety, efficacy against a wider range of clinical isolates, and potential for combination therapy will be crucial in defining its future role in malaria treatment and eradication efforts.

References

- 1. Antimalarial Iron Chelator FBS0701 Blocks Transmission by Plasmodium falciparum Gametocyte Activation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimalarial iron chelator, FBS0701, shows asexual and gametocyte Plasmodium falciparum activity and single oral dose cure in a murine malaria model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The antimalarial effect of iron chelators: studies in animal models and in humans with mild falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimalarial Iron Chelator, FBS0701, Shows Asexual and Gametocyte Plasmodium falciparum Activity and Single Oral Dose Cure in a Murine Malaria Model | PLOS One [journals.plos.org]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Deferitazole (FBS0701): A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deferitazole (formerly FBS0701) is an orally active, tridentate iron chelator belonging to the desazadesferrithiocin class. It was developed by FerroKin BioSciences, which was later acquired by Shire. This compound has been investigated for the treatment of transfusional iron overload, a serious condition that can arise in patients requiring frequent blood transfusions. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its pharmacology, pharmacokinetics, and toxicology.

Core Mechanism of Action: Iron Chelation

This compound exerts its therapeutic effect by selectively binding to trivalent iron (Fe³⁺) with high affinity, forming a stable complex that can be excreted from the body. This process removes excess iron from the body, preventing the formation of reactive oxygen species and subsequent tissue damage associated with iron overload.

Physicochemical Properties

A key characteristic of this compound is its high affinity and selectivity for iron (III).

| Property | Value | Reference |

| Iron (III) Binding Affinity (log β2) | 33.39 ± 0.03 | |

| pFe³⁺ | 22.3 |

This compound also demonstrates the ability to scavenge iron from labile sources like citrate and albumin, with an efficiency comparable to other established iron chelators such as deferasirox, deferiprone, and desferrioxamine. The Fe(III)(this compound)₂ complex is stable under physiological conditions and does not undergo redox cycling, which is a crucial safety feature.

The affinity of this compound for other biologically important metal ions has also been characterized.

| Metal Ion | Binding Affinity (log β2) | Reference |

| Aluminum (Al³⁺) | 26.68 | |

| Lanthanum (La³⁺) | 21.55 | |

| Copper (Cu²⁺) | 25.5 |

Preclinical Pharmacology

In Vitro Studies

This compound has demonstrated potent activity in in vitro models, particularly in the context of parasitic diseases where iron is essential for pathogen survival.

| Assay | Cell Line/Organism | IC₅₀ | Comparison | Reference |

| Antimalarial Activity | Plasmodium falciparum | 6 µM | Deferiprone: 15 µM, Deferoxamine: 30 µM |

In Vivo Studies

Preclinical in vivo studies have provided evidence for the efficacy of this compound in animal models.

| Animal Model | Condition | Dosing | Key Findings | Reference |

| Murine Malaria Model (P. yoelii) | Lethal Malaria Infection | Single oral dose of 100 mg/kg | Cured all mice |

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound is limited in publicly available literature. However, some key aspects have been reported.

| Species | Dose | Key Parameters/Observations | Reference |

| Mice | 100 mg/kg (oral) | Plasma exposure similar to a 3 mg/kg dose in humans. | |

| Rats | Not specified | 98% of the iron-Deferitazole complex is excreted in the bile. | This information is cited in a clinical study paper, the original preclinical study is not specified. |

Preclinical Toxicology

Extensive preclinical toxicology studies have been conducted on this compound, suggesting a favorable safety profile compared to other iron chelators.

| Finding | Comparison | Implication | Reference |

| Higher No-Observable-Adverse-Effect Level (NOAEL) | Compared to deferasirox | Favorable clinical safety profile, particularly with respect to nephrotoxicity. |

Experimental Protocols

Detailed experimental protocols for the key preclinical studies are not fully described in the available literature. However, based on the published information, the following methodologies were likely employed.

In Vitro Antimalarial Activity Assay

The in vitro activity of this compound against Plasmodium falciparum was likely determined using a standardized parasite growth inhibition assay. A common method is the SYBR Green I-based fluorescence assay.

-

Parasite Culture: P. falciparum (e.g., 3D7 strain) is cultured in human erythrocytes in a suitable culture medium (e.g., RPMI 1640 supplemented with AlbuMAX).

-

Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

-

Assay Procedure: Asynchronous or synchronized parasite cultures are incubated with the different concentrations of this compound for a defined period (e.g., 72 hours).

-

Growth Inhibition Assessment: After incubation, the parasite growth is quantified by measuring the fluorescence of SYBR Green I, which intercalates with parasite DNA.

-

IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.

Murine Malaria Model

The in vivo efficacy of this compound was likely assessed using a rodent model of malaria, such as the Plasmodium yoelii model in mice.

-

Animal Model: Female BALB/c mice are infected intravenously or intraperitoneally with a lethal strain of P. yoelii.

-

Drug Administration: this compound is formulated for oral administration and given to the mice at a specified dose and schedule.

-

Efficacy Evaluation: The primary endpoint is typically survival. Parasitemia (the percentage of infected red blood cells) can also be monitored daily by examining Giemsa-stained blood smears.

-

Data Analysis: Survival curves are generated and analyzed using statistical methods (e.g., Kaplan-Meier survival analysis).

Visualizations

Signaling Pathway of Iron Chelation Therapy

Caption: Mechanism of action of this compound in reducing iron overload.

Experimental Workflow for in vivo Iron Chelation Study

A Technical Guide to the Iron(III) Affinity and Selectivity of Deferitazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the iron(III) chelating agent, Deferitazole (also known as FBS0701). It details the compound's binding affinity and selectivity for iron(III), presenting key quantitative data, outlining experimental methodologies for its characterization, and visualizing the underlying chemical processes.

Core Physicochemical Properties and Affinity Data

This compound is an orally active iron chelator that has demonstrated high affinity and selectivity for ferric iron (Fe³⁺).[1][2][3] This characteristic is crucial for its therapeutic potential in treating iron overload conditions.[4][3] The compound's efficacy is quantified by its stability constant (log β₂) and its pFe³⁺ value, which indicates its iron-chelating power under physiological conditions.

Quantitative Affinity and Selectivity Data

The following tables summarize the key binding parameters of this compound for iron(III) and other biologically relevant metal ions.

| Parameter | Value | Description |

| log β₂ (Fe³⁺) | 33.39 ± 0.03 | The cumulative stability constant for the formation of the 2:1 this compound:Iron(III) complex. A higher value indicates a more stable complex.[1] |

| pFe³⁺ | 22.3 | The negative logarithm of the free Fe³⁺ concentration at pH 7.4 with 10 µM total iron and 1 µM total ligand. It represents the chelator's efficiency in sequestering iron at physiological pH.[4] |

| Metal Ion | log β₂ |

| Fe³⁺ | 33.39 ± 0.03 |

| Al³⁺ | 26.68 |

| La³⁺ | 21.55 |

| Cu²⁺ | 25.5 |

Experimental Protocols for Characterization

The determination of this compound's affinity and selectivity for iron(III) relies on a suite of established analytical techniques. The following sections detail the methodologies employed in these crucial experiments.

EDTA Competition Assay for Determination of Iron(III) Affinity

This method is used to determine the stability constant of the this compound-iron(III) complex by competing with a well-characterized chelator, ethylenediaminetetraacetic acid (EDTA).

Principle: this compound is allowed to form a complex with iron(III). Subsequently, EDTA is introduced into the system. The exchange of iron(III) from the this compound complex to EDTA is monitored spectrophotometrically. By knowing the stability constant of the Fe(III)-EDTA complex and the concentrations of all species at equilibrium, the stability constant for the this compound-iron(III) complex can be calculated.

Detailed Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of iron(III) chloride in dilute acid to prevent hydrolysis.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of EDTA in deionized water.

-

Prepare a buffer solution, such as 0.1 M MOPS, adjusted to pH 7.45.[1]

-

-

Complex Formation:

-

In a cuvette, mix the iron(III) solution and the this compound solution in the buffer to achieve final concentrations of approximately 87 µM for iron and 350 µM for this compound.[1]

-

Allow the solution to equilibrate for a sufficient time for the this compound-iron(III) complex to form.

-

-

Competition with EDTA:

-

Introduce a known concentration of EDTA (e.g., 2 mM) into the cuvette containing the pre-formed this compound-iron(III) complex.[1]

-

Monitor the change in absorbance at a specific wavelength (e.g., 520 nm) over time until the reaction reaches equilibrium.[1] The exchange rate can be slow, so overnight incubation may be necessary.

-

-

Data Analysis:

-

The final absorbance value at equilibrium is used to calculate the concentrations of the different iron complexes.

-

Using the known stability constant of the Fe(III)-EDTA complex, the stability constant (β₂) for the this compound-iron(III) complex can be determined.

-

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry is employed to determine the redox potential of the this compound-iron(III) complex. This is important to ensure the complex is stable under physiological conditions and does not undergo redox cycling, which could lead to the generation of reactive oxygen species.[1]

Principle: A potential is applied to an electrode immersed in a solution containing the this compound-iron(III) complex, and the resulting current is measured. The potential is swept in both the forward and reverse directions. The resulting voltammogram provides information about the redox potential of the complex.

Detailed Protocol:

-

Preparation of the Electrolyte Solution:

-

Prepare a solution containing the this compound-iron(III) complex at a specific concentration (e.g., 5 mM this compound and 2 mM iron(III) chloride) in a suitable buffer (e.g., 0.2 M MOPS at pH 7.42).

-

Deoxygenate the solution by bubbling with an inert gas, such as nitrogen, for several minutes prior to the measurement.

-

-

Electrochemical Cell Setup:

-

Use a standard three-electrode setup consisting of a working electrode (e.g., platinum disk), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

-

Voltammetric Measurement:

-

Immerse the electrodes in the deoxygenated electrolyte solution.

-

Apply a potential sweep using a potentiostat, for example, from an initial potential to a switching potential and then back to the initial potential.

-

Set the scan rate, for instance, to 100 mV/s.

-

-

Data Analysis:

-

The resulting cyclic voltammogram will show cathodic and anodic peaks corresponding to the reduction and oxidation of the iron in the complex.

-

The midpoint potential (E₁/₂) between the cathodic and anodic peak potentials provides the formal redox potential of the complex.

-

Visualizing the Chelation and Experimental Workflow

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

References

Methodological & Application

Application Notes and Protocols for Deferitazole in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deferitazole, also known as FBS0701, is an orally active iron chelator that has shown promise in preclinical and clinical studies for the management of iron overload.[1][2][3] As a member of the desazadesferrithiocin class of siderophore-related tridentate chelators, this compound exhibits a high affinity and selectivity for ferric iron (Fe³⁺).[2][4] Preclinical studies have suggested a favorable safety profile, particularly concerning renal and gastrointestinal toxicity, when compared to other iron chelators like deferasirox.[2][5][6] This document provides detailed application notes and protocols for the use of this compound in in vivo mouse models, based on available literature. It also includes comparative data for other commonly used iron chelators, Deferasirox and Deferoxamine, to aid in experimental design.

Data Presentation: Dosage and Administration of Iron Chelators in Mice

The following tables summarize the dosages of this compound and other iron chelators used in mouse models. It is crucial to note that the optimal dosage of this compound may vary depending on the specific mouse model, the severity of iron overload, and the experimental endpoint.

Table 1: this compound (FBS0701) Dosage in Mouse Models

| Compound | Mouse Model | Dosage | Administration Route | Frequency | Reference |

| This compound (FBS0701) | P. yoelii Malaria Model | 100 mg/kg | Oral | Single dose | [1][7] |

Table 2: Comparative Dosages of Other Iron Chelators in Mouse Models

| Compound | Mouse Model | Dosage Range | Administration Route | Frequency | Reference(s) |

| Deferasirox | Mucormycosis Model | 1, 3, or 10 mg/kg | Oral Gavage | Twice daily for 7 days | [8] |

| Deferasirox | Neutropenic Mucormycosis Model | 10 mg/kg | Oral Gavage | Twice daily, every other day for 5 doses | [8] |

| Deferoxamine (DFO) | Aplastic Anemia with Iron Overload | 0.2 g/kg (200 mg/kg) | Subcutaneous Injection | Twice a day for 5 weeks | [9] |

| Deferoxamine (DFO) | Atherosclerosis Model (apoE-/- mice) | 100 mg/kg/day | Intraperitoneal Injection | Daily for 10 weeks | [9] |

| Deferiprone (DFP) | Retinal Degeneration Model | ~150 mg/kg/day | In drinking water (1 mg/mL) | Continuous | [10] |

Experimental Protocols

Protocol 1: Oral Administration of this compound by Gavage

This protocol is based on the single oral dose administration of FBS0701 in a murine malaria model.[1][7]

Materials:

-

This compound (FBS0701)

-

Vehicle for suspension (e.g., 0.5% hydroxypropylcellulose as used for Deferasirox[8])

-

Sterile water or saline

-

20-24 gauge gavage needles with a rounded tip

-

1 mL syringes

-

Animal scale

Procedure:

-

Animal Preparation:

-

Acclimatize mice to the housing conditions for at least one week before the experiment.

-

Weigh each mouse accurately on the day of dosing to calculate the precise volume of the this compound suspension to be administered.

-

-

This compound Suspension Preparation:

-

Prepare a stock suspension of this compound in the chosen vehicle at a concentration that allows for the administration of the desired dose in a volume of 5-10 mL/kg. For a 100 mg/kg dose in a 25g mouse, the total dose is 2.5 mg. If using a dosing volume of 10 mL/kg (0.25 mL for a 25g mouse), the suspension concentration should be 10 mg/mL.

-

Ensure the suspension is homogenous by vortexing or stirring before drawing it into the syringe.

-

-

Oral Gavage Procedure:

-

Restrain the mouse firmly by the scruff of the neck to immobilize the head.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly down the esophagus without resistance. If resistance is met, withdraw and reposition.

-

Once the needle is in the correct position, slowly administer the this compound suspension.

-

Withdraw the needle gently and return the mouse to its cage.

-

Monitor the mouse for any signs of distress, such as labored breathing, immediately after the procedure and periodically for the next few hours.

-

Protocol 2: Subcutaneous Administration of an Iron Chelator (Adapted for this compound)

This protocol is a general procedure for subcutaneous injection in mice and can be adapted for this compound, with dosage adjustments based on experimental needs and in consideration of doses used for other subcutaneously administered chelators like Deferoxamine.[11]

Materials:

-

This compound (formulated for injection)

-

Sterile saline or other appropriate vehicle

-

25-27 gauge needles

-

1 mL syringes

-

70% ethanol

-

Animal scale

Procedure:

-

Animal Preparation:

-

Weigh the mouse to determine the correct injection volume.

-

-

This compound Solution Preparation:

-

Dissolve this compound in sterile saline to the desired concentration. Ensure complete dissolution. The final volume for subcutaneous injection should ideally be between 5-10 ml/kg.

-

-

Subcutaneous Injection Procedure:

-

Restrain the mouse by scruffing the loose skin over the back, between the shoulder blades.

-

Wipe the injection site with 70% ethanol.

-

Create a "tent" of skin at the injection site.

-

Insert the needle, bevel up, at the base of the tented skin, parallel to the spine.

-

Gently pull back on the plunger to ensure the needle is not in a blood vessel (aspiration). If blood appears, withdraw the needle and re-insert at a different site.

-

Inject the solution slowly.

-

Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

-

Return the mouse to its cage and monitor for any adverse reactions at the injection site.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound as an iron chelator.

Caption: General experimental workflow for in vivo studies with this compound.

References

- 1. Antimalarial iron chelator, FBS0701, shows asexual and gametocyte Plasmodium falciparum activity and single oral dose cure in a murine malaria model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase 2 study of the safety, tolerability, and pharmacodynamics of FBS0701, a novel oral iron chelator, in transfusional iron overload - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A phase 1 dose-escalation study: safety, tolerability, and pharmacokinetics of FBS0701, a novel oral iron chelator for the treatment of transfusional iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 5. A phase 1 dose-escalation study: safety, tolerability, and pharmacokinetics of FBS0701, a novel oral iron chelator for the treatment of transfusional iron overload - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A phase 1 dose-escalation study: safety, tolerability, and pharmacokinetics of FBS0701, a novel oral iron chelator for the treatment of transfusional iron overload | Haematologica [haematologica.org]

- 7. researchgate.net [researchgate.net]

- 8. content-assets.jci.org [content-assets.jci.org]

- 9. The iron chelator, desferrioxamine, reduces inflammation and atherosclerotic lesion development in experimental mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Iron Chelation with Transdermal Deferoxamine Accelerates Healing of Murine Sickle Cell Ulcers - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Deferitazole Stock Solution Preparation and Storage

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Deferitazole, also known as FBS 0701 and SPD-602, is a novel, orally active, and selective high-affinity iron chelator.[1][2] It has demonstrated significant potential in the treatment of transfusional iron overload and shows antimalarial activity.[2][3] this compound exhibits high affinity and selectivity for iron(III).[1][4] Proper preparation and storage of this compound stock solutions are crucial for maintaining its stability and ensuring accurate and reproducible experimental results. This document provides a detailed protocol for the preparation and storage of this compound stock solutions.

2. Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Synonyms | FBS-0701, FBS0701, SPD-602, SPD602 | [1][2] |

| CAS Number | 945635-15-4 | [1][2] |

| Molecular Formula | C18H25NO7S | [1][2] |

| Molecular Weight | 399.46 g/mol | [1][2] |

| Appearance | Solid powder | [2] |

3. Stock Solution Preparation

3.1. Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethanol

-

Acetonitrile

-

Sterile microcentrifuge tubes or vials

-

Analytical balance

-

Vortex mixer

-

Sonicator (optional, but recommended)[1]

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

3.2. Solubility Data

The solubility of this compound in various common laboratory solvents is summarized below. DMSO is the recommended solvent for preparing high-concentration stock solutions.[1]

| Solvent | Solubility | Concentration (Molar) | Notes |

| DMSO | 50 mg/mL | 125.17 mM | Sonication is recommended to aid dissolution.[1] |

| Ethanol | 1-10 mg/mL | - | Sparingly soluble.[5] |

| Acetonitrile | 0.1-1 mg/mL | - | Slightly soluble.[5] |

| Water | Not Soluble | - | [2] |

3.3. Experimental Protocol: Preparing a 50 mM DMSO Stock Solution

This protocol describes the preparation of a 50 mM this compound stock solution in DMSO.

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 19.97 mg of this compound (Molecular Weight: 399.46 g/mol ).

-

Dissolution:

-

Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

-